

Spectroscopic and Structural Elucidation of Ethyl 2,6-dichloronicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2,6-dichloronicotinate*

Cat. No.: B1337556

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2,6-dichloronicotinate**, a significant heterocyclic compound in the landscape of pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource for the structural and analytical characterization of this molecule.

While experimental spectroscopic data for **Ethyl 2,6-dichloronicotinate** is not widely available in public databases, this guide presents predicted data based on established spectroscopic principles and data from structurally related compounds. These predictions offer a valuable framework for the analysis and confirmation of this compound in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties for **Ethyl 2,6-dichloronicotinate** is presented below.

Property	Value	Reference
CAS Number	58584-86-4	[1]
Molecular Formula	C ₈ H ₇ Cl ₂ NO ₂	[2] [3]
Molecular Weight	220.05 g/mol	
Appearance	White to slightly pale yellow crystal or powder	
Boiling Point	286.0 ± 35.0 °C at 760 mmHg	[1]
Density	1.4 ± 0.1 g/cm ³	[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Ethyl 2,6-dichloronicotinate**.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2 - 8.4	Doublet	1H	H-4
~7.4 - 7.6	Doublet	1H	H-5
4.4 - 4.6	Quartet	2H	-O-CH ₂ -CH ₃
1.4 - 1.6	Triplet	3H	-O-CH ₂ -CH ₃

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃

Chemical Shift (δ , ppm)	Assignment
~164	C=O
~152	C-2 (C-Cl)
~150	C-6 (C-Cl)
~140	C-4
~125	C-5
~120	C-3
~62	-O-CH ₂ -CH ₃
~14	-O-CH ₂ -CH ₃

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (aromatic)
~2980 - 2850	Medium	C-H stretch (aliphatic)
~1730	Strong	C=O stretch (ester)
~1580, 1550	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1250	Strong	C-O stretch (ester)
~800 - 700	Strong	C-Cl stretch

Mass Spectrometry (MS) Data (Predicted)

Adduct	m/z (Predicted)	Reference
[M] ⁺	218.98483	[2]
[M+H] ⁺	219.99266	[2]
[M+Na] ⁺	241.97460	[2]
[M+NH ₄] ⁺	237.01920	[2]
[M+K] ⁺	257.94854	[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

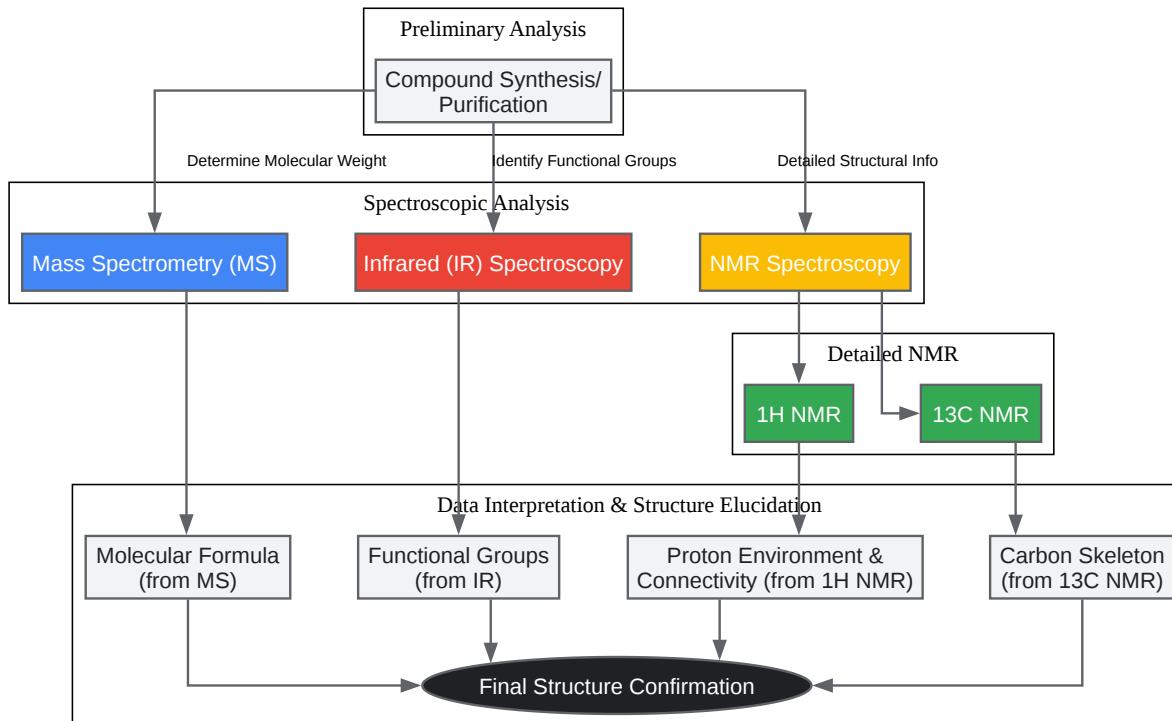
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 2,6-dichloronicotinate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[\[4\]](#)
- Analysis: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS).

FTIR Spectroscopy

- Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.[\[5\]](#)
- Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.[\[5\]](#)
- Sample Spectrum: Place the sample in the IR beam path and record the spectrum.

- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.


Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile.[6]
- Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.[7][8]
- Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[7]
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound like **Ethyl 2,6-dichloronicotinate** using various spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2,6-dichloronicotinate | CAS#:58584-86-4 | Chemsra [chemsra.com]
- 2. PubChemLite - Ethyl 2,6-dichloronicotinate (C8H7Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 3. Ethyl 2,6-dichloronicotinate | C8H7Cl2NO2 | CID 12263987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Ethyl 2,6-dichloronicotinate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1337556#spectroscopic-data-nmr-ir-mass-spec-for-ethyl-2-6-dichloronicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com